7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both ethoxy and methoxy substituents on the phenyl ring, along with the thienopyridine core, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic synthesis. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-3-methoxybenzaldehyde and 2-aminothiophene.
Formation of Intermediate: The aldehyde group of 2-ethoxy-3-methoxybenzaldehyde is reacted with 2-aminothiophene under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the thienopyridine core.
Oxidation: The final step involves the oxidation of the thienopyridine core to yield 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thienopyridine core or the substituents on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thienopyridine core allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which can modulate the activity of the target molecules. The ethoxy and methoxy substituents can further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-(2-Methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
7-(2-Ethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the methoxy group, which may influence its reactivity and interactions with molecular targets.
7-Phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks both the ethoxy and methoxy groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both ethoxy and methoxy substituents on the phenyl ring of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one imparts unique chemical properties, such as increased solubility and altered electronic distribution. These features can enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-15-10(5-4-6-13(15)19-2)11-9-14(18)17-12-7-8-21-16(11)12/h4-8,11H,3,9H2,1-2H3,(H,17,18) |
InChI Key |
DPEZIVKUYLCPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.